Benzyl alcohol-13C6
Overview
Description
Mechanism of Action
Benzyl Alcohol-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienylmethanol, [U-Ring-13C6]-Benzenemethanol, or (~13~C_6_)Phenylmethanol, is a stable isotope of Benzyl Alcohol . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Target of Action
Benzyl alcohol, the non-isotopic counterpart, is known to target lice, inhibiting them from closing their respiratory spiracles .
Mode of Action
This compound’s mode of action is similar to that of Benzyl Alcohol. It inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate .
Biochemical Pathways
This compound is involved in the peroxisomal β-oxidative pathway, which contributes to the biosynthesis of Salicylic Acid . This pathway involves the conversion of cinnamoyl-CoA to benzoyl-CoA, a substrate of HSR201, a benzyl alcohol O-benzoyltransferase . Additionally, it is metabolized via the catechol ortho-pathway in certain bacterial systems .
Pharmacokinetics
The use of stable isotopes like 13c in drug molecules has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Benzyl alcohol, its non-isotopic counterpart, is known to cause serious eye irritation and is harmful if swallowed or inhaled .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended that the compound be stored under specific conditions for optimal stability . Additionally, its safety precautions suggest that it should be used only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Benzyl Alcohol-13C6 interacts with various enzymes, proteins, and other biomolecules. It is involved in metabolic enzyme/protease pathways . The compound is used in the study of the oxidation of primary alcohols . The oxidation of this compound proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Cellular Effects
This compound has effects on various types of cells and cellular processes. For instance, it has been shown to affect the voltage-current characteristics of tethered lipid bilayers . It also influences cell function by modulating the fluidity of cellular membranes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to affect the pharmacokinetic and metabolic profiles of drugs . It is involved in the oxidation of primary alcohols, a process that involves the conversion of alcohol into acid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been used in in situ high-pressure NMR kinetic studies of catalytic oxidations . These studies have shown that this compound is involved in dynamic enrichment of 13C-metabolites in various biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that benzyl alcohol, a related compound, has been evaluated for safety and efficacy when used as a flavoring for all animal species .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the metabolic enzyme/protease pathway . It is also involved in the oxidation of primary alcohols, which proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Transport and Distribution
It is known that benzyl alcohol, a related compound, is readily absorbed from the gastrointestinal tract and percutaneously absorbed following topical use .
Subcellular Localization
The localization of a protein can provide new insights into protein function and protein-protein interaction
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl alcohol-13C6 can be synthesized through the selective hydrogenation of benzaldehyde-13C6. The reaction typically involves the use of a palladium catalyst under mild conditions to ensure the selective reduction of the aldehyde group to an alcohol without affecting the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of benzyl chloride-13C6. This process includes the reaction of benzyl chloride-13C6 with water in the presence of a base, such as sodium hydroxide, to yield this compound and sodium chloride as a by-product .
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol-13C6 undergoes various chemical reactions, including:
Reduction: It can be reduced to toluene-13C6 using strong reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for the reduction of this compound.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde-13C6
Reduction: Toluene-13C6
Substitution: Benzyl halides-13C6 (e.g., benzyl chloride-13C6)
Scientific Research Applications
Benzyl alcohol-13C6 is widely used in various scientific research fields:
Chemistry: It serves as a tracer in reaction mechanism studies and kinetic experiments.
Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the synthesis of labeled compounds for quality control and process optimization.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol-α-13C: This compound has the carbon-13 isotope at the alpha position of the benzyl group.
Benzyl alcohol-(phenyl-3C6): This compound has three carbon-13 isotopes in the benzene ring.
Benz-13C6-aldehyde: This is the aldehyde form of benzyl alcohol-13C6, with all six carbon atoms in the benzene ring replaced by carbon-13.
Uniqueness
This compound is unique due to the complete labeling of the benzene ring with carbon-13 isotopes, providing a distinct and strong signal in spectroscopic analyses. This makes it particularly useful in detailed mechanistic and kinetic studies where precise tracking of the compound is required .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-ZXJNGCBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584347 | |
Record name | (~13~C_6_)Phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.094 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-95-6 | |
Record name | Benzene-13C6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201740-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~13~C_6_)Phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201740-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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